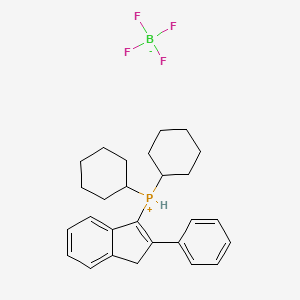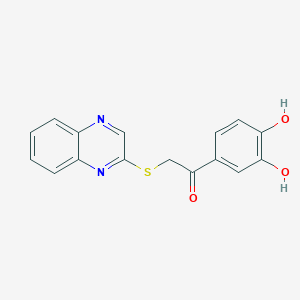
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one is a complex organic compound that features both a dihydroxyphenyl group and a quinoxalinylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one can be synthesized through a multi-step process involving the following key steps:
Formation of the 3,4-Dihydroxyphenyl Intermediate: This step typically involves the hydroxylation of a phenyl precursor under controlled conditions.
Synthesis of the Quinoxalin-2-ylsulfanyl Intermediate:
Coupling Reaction: The final step involves coupling the two intermediates under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted phenyl or quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: Use as a probe to study biochemical pathways and interactions.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group may participate in redox reactions, while the quinoxalinylsulfanyl group may interact with sulfur-containing biomolecules. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylthio)ethan-1-one: Similar structure but with a thioether linkage.
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylamino)ethan-1-one: Similar structure but with an amino linkage.
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one is unique due to the presence of both dihydroxyphenyl and quinoxalinylsulfanyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H12N2O3S |
|---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-2-quinoxalin-2-ylsulfanylethanone |
InChI |
InChI=1S/C16H12N2O3S/c19-13-6-5-10(7-14(13)20)15(21)9-22-16-8-17-11-3-1-2-4-12(11)18-16/h1-8,19-20H,9H2 |
InChI-Schlüssel |
FCTUOJFJMGJNFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


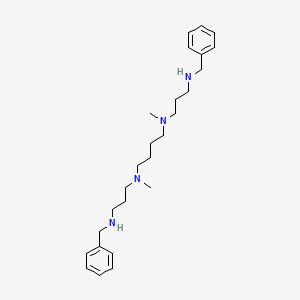
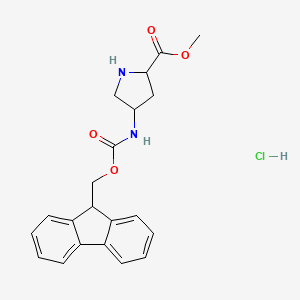
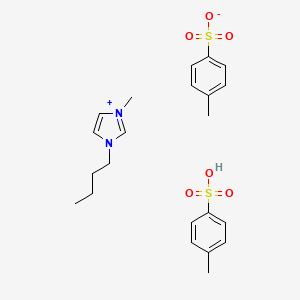

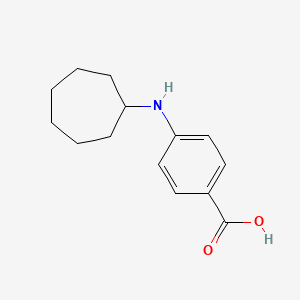
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
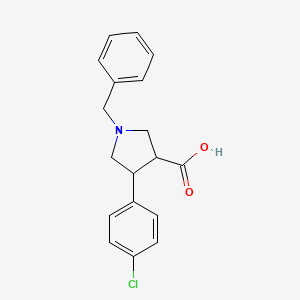
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)


